2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol
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Overview
Description
2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-((1S)-1-Amino-2-oxopropyl)-4-chlorophenol, while reduction of the amino group may produce this compound.
Scientific Research Applications
2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((1S)-1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-((1S)-1-Amino-2-hydroxypropyl)-4-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs, potentially leading to different biological and chemical properties.
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxypropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
InChI Key |
KCZAICOPPILPEW-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C=CC(=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origin of Product |
United States |
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